2-[(Tetradec-4-yn-1-yl)oxy]oxane

Insect Pheromone Synthesis Regioselective Semi-Hydrogenation Apocheima cinerarius

2-[(Tetradec-4-yn-1-yl)oxy]oxane (CAS 88109-62-0), also designated 1-tetrahydropyranyloxy-n-4-tetradecyn or 2-tetradec-4-ynoxyoxane, is a C19H34O2 tetrahydropyranyl (THP) ether of 4-tetradecyn-1-ol. The compound bears a terminal alkyne masked as a THP acetal, making it a protected intermediate in multi-step organic syntheses rather than a final bioactive entity.

Molecular Formula C19H34O2
Molecular Weight 294.5 g/mol
CAS No. 88109-62-0
Cat. No. B105352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tetradec-4-yn-1-yl)oxy]oxane
CAS88109-62-0
Molecular FormulaC19H34O2
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC#CCCCOC1CCCCO1
InChIInChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-9,12-18H2,1H3
InChIKeySYUKPFBGSKKKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Tetradec-4-yn-1-yl)oxy]oxane (CAS 88109-62-0): A Position-Specific THP-Protected Alkynol Intermediate for Pheromone and Sphingolipid Synthesis


2-[(Tetradec-4-yn-1-yl)oxy]oxane (CAS 88109-62-0), also designated 1-tetrahydropyranyloxy-n-4-tetradecyn or 2-tetradec-4-ynoxyoxane, is a C19H34O2 tetrahydropyranyl (THP) ether of 4-tetradecyn-1-ol . The compound bears a terminal alkyne masked as a THP acetal, making it a protected intermediate in multi-step organic syntheses rather than a final bioactive entity. Its documented roles include serving as a key building block in the preparation of the Apocheima cinerarius (春尺蠖) sex pheromone components (Z)-4-tetradecenyl acetate and (Z)-6-tetradecenyl acetate [1], and as an intermediate in the synthesis of (4E,8Z)-Sphingadienine-C18-1-phosphate, a sea cucumber cerebroside-derived sphingoid base with reported cytotoxicity against human colon cancer cells . The compound is characterized by a computed LogP of 5.45 and a topological polar surface area of 18.46 Ų .

Why 2-[(Tetradec-4-yn-1-yl)oxy]oxane Cannot Be Interchanged with Positional Isomers or Alternative Protecting-Group Strategies


The C14 alkynyl chain of 2-[(Tetradec-4-yn-1-yl)oxy]oxane carries its triple bond precisely at the C4 position, which governs the regiochemical outcome of downstream coupling, semi-hydrogenation, and deprotection steps [1]. Positional isomers such as the 9-yn (CAS 19754-59-7) or 11-yn (CAS 71084-06-5) variants share the identical molecular formula (C19H34O2), molecular weight (294.47 g/mol), computed LogP (5.45), and PSA (18.46 Ų) [2]. Despite these computational similarities, their divergent alkyne positions lead to structurally distinct pheromone or sphingolipid products after chain elongation or functionalization, making isomer substitution chemically invalid for target-molecule synthesis. Furthermore, substituting the THP protecting group with alternative hydroxyl protections (e.g., silyl ethers, MOM, or MEM groups) alters acid/base stability profiles: THP ethers are stable to strong bases, hydride reagents, and oxidation but are cleaved under mild aqueous acid [3]. This orthogonal stability is critical when the synthetic sequence requires strongly basic alkynylide formation or hydride reduction steps that would cleave base-labile protecting groups [3].

Quantitative Differentiation Evidence for 2-[(Tetradec-4-yn-1-yl)oxy]oxane Versus Closest Analogs and Alternatives


Regiochemical Specificity: C4-Alkyne Position Enables (Z)-4-Tetradecenyl Acetate Pheromone Synthesis Unattainable with C9- or C11-Isomers

The patent CN105669455A explicitly employs 2-[(Tetradec-4-yn-1-yl)oxy]oxane as the THP-protected alkynol intermediate to construct the (Z)-4-tetradecenyl acetate pheromone component of Apocheima cinerarius, achieving a total yield of 58.1% over the protection–coupling–acetylation sequence [1]. The C4 alkyne position is structurally determinant: after deprotection and stereoselective semi-hydrogenation, it yields the (Z)-4-alkene isomer, which matches the natural pheromone's double-bond position [1]. Positional isomers with alkyne at C9 (CAS 19754-59-7) or C11 (CAS 71084-06-5) would produce (Z)-9- or (Z)-11-tetradecenyl acetates, respectively, which are structurally distinct pheromone components of different insect species and are inactive for A. cinerarius [2].

Insect Pheromone Synthesis Regioselective Semi-Hydrogenation Apocheima cinerarius

Distinct Physical Appearance: Pale Yellow Oil Facilitates Visual Identity and Quality-Control Discrimination from Positional Isomers

2-[(Tetradec-4-yn-1-yl)oxy]oxane is reported as a pale yellow oil , a physical descriptor that provides practical differentiation during handling. Positional isomers sharing the same molecular formula, molecular weight, and computed LogP may nevertheless differ in appearance depending on purity and trace impurity profiles, though direct comparative appearance data are vendor-specific. The reported appearance serves as a rapid visual identity check upon receipt and during inventory management.

Quality Control Physical Characterization Inventory Management

Chain-Length LogP Differentiation: C14 (LogP 5.45) Versus C13 (LogP 5.06) Governs Lipophilicity-Dependent Extraction and Chromatographic Behavior

The computed octanol-water partition coefficient (LogP) for 2-[(tetradec-4-yn-1-yl)oxy]oxane is 5.45 . The one-methylene-shorter tridecyl homolog 2-(tridec-4-yn-1-yloxy)tetrahydro-2H-pyran (CAS 165373-73-9, C18H32O2) has a computed LogP of 5.06 . This ΔLogP of +0.39 translates to an approximately 2.5-fold higher theoretical partition into organic phases for the C14 compound, which can significantly impact extractive work-up efficiency and reverse-phase chromatographic retention times in multi-step sequences.

Lipophilicity Chromatographic Separation Extraction Efficiency

THP Ether Stability Profile: Base-Stable Protection Enables Alkynylide Chemistry Incompatible with Silyl Ether Alternatives

The THP ether in 2-[(Tetradec-4-yn-1-yl)oxy]oxane is stable to strong bases, hydride reducing agents, and oxidative conditions, but is cleaved by mild aqueous acid [1]. This stability profile is demonstrated in patent CN105669455A, where the THP-protected alkynol undergoes deprotonation with strong base to generate the lithium acetylide for subsequent alkylation, a step incompatible with base-labile silyl ethers (e.g., TMS, TES) or acyl protecting groups [2]. The THP group thus enables the sequential base-mediated C–C bond formation followed by mild acidic deprotection without intermediate protecting-group swap, contributing to the reported 58.1% total yield [2].

Protecting Group Strategy Orthogonal Stability Multi-Step Synthesis

Bifurcated Downstream Utility: Single Intermediate Serves Both Pheromone and Bioactive Sphingolipid Synthetic Pathways

Unlike many THP-protected alkynols that are documented for a single end-use, 2-[(Tetradec-4-yn-1-yl)oxy]oxane has been explicitly reported as an intermediate in two distinct high-value synthetic pathways: (1) the preparation of A. cinerarius sex pheromone components (Z)-4- and (Z)-6-tetradecenyl acetate for agricultural pest management [1], and (2) the synthesis of (4E,8Z)-Sphingadienine-C18-1-phosphate (S680655), a sphingoid base of sea cucumber cerebroside with demonstrated cytotoxicity against human colon cancer cells . This bifurcated utility reduces procurement complexity for laboratories working across both agrochemical and biomedical sphingolipid research.

Synthetic Versatility Sphingolipid Synthesis Dual-Use Intermediate

Procurement-Driven Application Scenarios for 2-[(Tetradec-4-yn-1-yl)oxy]oxane (CAS 88109-62-0)


Synthesis of (Z)-4-Tetradecenyl Acetate for Apocheima cinerarius Pheromone-Based Pest Monitoring and Control

This is the primary documented application of 2-[(Tetradec-4-yn-1-yl)oxy]oxane. As demonstrated in patent CN105669455A, the compound serves as the THP-protected alkynol building block that, after acetylide coupling, acetylation, and stereoselective semi-hydrogenation, yields (Z)-4-tetradecenyl acetate in 58.1% total yield . The resulting pheromone is active against A. cinerarius, a polyphagous defoliator pest of fruit and forest trees in Central Asia and northwestern China . Procurement of this specific C4-isomer is mandatory because C9- or C11-isomers would produce pheromone components of different insect species with no activity for A. cinerarius [1].

Multi-Step Synthesis of (4E,8Z)-Sphingadienine-C18-1-phosphate (S680655) for Colon Cancer Cytotoxicity Research

2-[(Tetradec-4-yn-1-yl)oxy]oxane is a documented intermediate in the synthetic route to (4E,8Z)-Sphingadienine-C18-1-phosphate, a sphingoid base analogue derived from sea cucumber cerebrosides that exhibits cytotoxicity against human colon cancer cells . The THP-protected alkynol provides the C14 lipophilic chain with the correct unsaturation position for subsequent elaboration into the (4E,8Z)-diene sphingoid backbone. Laboratories engaged in sphingolipid medicinal chemistry or marine natural product derivatization should procure this compound specifically, as chain-length homologs or positional isomers would yield structurally distinct sphingoid bases with potentially altered biological activity.

Process Development and Scale-Up of Alkyne-Containing Intermediates Requiring Base-Stable Hydroxyl Protection

For process chemists developing scalable routes to complex alkynyl alcohols, the THP protection strategy exemplified by 2-[(Tetradec-4-yn-1-yl)oxy]oxane offers distinct advantages over silyl ether alternatives. The THP group withstands the strongly basic conditions required for lithium acetylide generation and subsequent alkylation, whereas silyl ethers would undergo cleavage . The THP deprotection is achieved under mild acidic conditions (e.g., catalytic PPTS in ethanol) that preserve the stereochemical integrity of the newly formed (Z)-alkene after semi-hydrogenation . This orthogonal stability profile makes the compound a practical choice for scale-up campaigns where protecting-group robustness and mild deprotection are both critical.

Reference Standard for Analytical Method Development and Positional Isomer Identification

Given that multiple positional isomers of tetradecynyloxy-THP ethers share identical molecular formula (C19H34O2), molecular weight, LogP, and PSA , chromatographic differentiation is challenging. 2-[(Tetradec-4-yn-1-yl)oxy]oxane, characterized as a pale yellow oil soluble in chloroform, dichloromethane, and ethyl acetate , can serve as a reference standard for developing GC-MS or HPLC methods capable of resolving it from its C9- and C11-isomers. Analytical laboratories supporting pheromone quality control or sphingolipid intermediate purity assessment benefit from procuring authenticated samples of the C4-isomer to establish retention-time libraries and validate isomer-specific methods.

Quote Request

Request a Quote for 2-[(Tetradec-4-yn-1-yl)oxy]oxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.